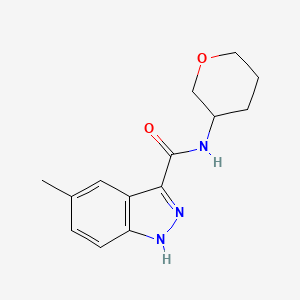![molecular formula C12H16BrNO B6075794 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6075794.png)
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol is a chemical compound that has gained significant attention in the scientific research community. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a key target for the treatment of various neurological disorders. In
Mechanism of Action
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol selectively binds to the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. This ultimately leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects
The activation of α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol by [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has been shown to have a variety of biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of inflammation and immune function, and the regulation of neurotransmitter release. It has also been shown to improve cognitive function, memory, and attention, as well as reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has several advantages for lab experiments. It is a potent and selective agonist for the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which makes it a valuable tool compound for studying the role of this receptor in various physiological processes. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations to its use. For example, it may have off-target effects on other [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol subtypes, which could complicate data interpretation.
Future Directions
There are several future directions for research on [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol. One area of interest is the development of more potent and selective agonists for the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol, which could lead to the development of novel therapeutics for neurological disorders. Another direction is the investigation of the downstream signaling pathways activated by this compound, which could provide insights into the physiological processes regulated by the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol involves the reaction of 4-bromobenzaldehyde with pyrrolidine, followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. This method has been optimized to produce high yields of pure compound suitable for scientific research.
Scientific Research Applications
[1-(4-bromobenzyl)-2-pyrrolidinyl]methanol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It also has potential for the treatment of chronic pain, depression, and anxiety. Furthermore, it has been used as a tool compound to study the α7 [1-(4-bromobenzyl)-2-pyrrolidinyl]methanol and its role in various physiological processes.
properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWKIJFZUSBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromo-benzyl)-pyrrolidin-2-yl]-methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6075718.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6075724.png)

![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B6075740.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075751.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075753.png)
![3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6075762.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6075768.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B6075773.png)
![3-chloro-N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B6075779.png)
![2-cycloheptyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6075786.png)
![4-methoxy-6-(3-{1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B6075820.png)
![2,3-dimethoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6075823.png)